molecular formula C20H23N3O B13942432 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- CAS No. 63885-52-9

9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl-

Cat. No.: B13942432
CAS No.: 63885-52-9
M. Wt: 321.4 g/mol
InChI Key: HSYGRYGUMFBRCP-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- is a complex organic compound that belongs to the class of β-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core with a cyclohexanecarboxamidomethyl and a methyl group attached, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of indole derivatives with aldehydes, followed by cyclization and functional group modifications. The reaction conditions typically include the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups into the molecule .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential neuroprotective, cognitive-enhancing, and anti-cancer properties . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

In the industry, 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- is used as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties allow for the development of novel compounds with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, contributing to its potential antidepressant effects.

Additionally, the compound may interact with other molecular targets, such as protein kinases and receptors, to exert its biological effects. These interactions can modulate various signaling pathways involved in cell growth, differentiation, and survival.

Comparison with Similar Compounds

9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- can be compared with other β-carboline derivatives, such as harmine, harmaline, and norharmane . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and pharmacological properties.

For example, harmine is known for its selective inhibition of the DYRK1A protein kinase, while harmaline has been studied for its hallucinogenic effects. Norharmane, on the other hand, exhibits strong MAO-A inhibitory activity. The unique substituents in 9H-Pyrido(3,4-b)indole, 3-cyclohexanecarboxamidomethyl-1-methyl- contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

63885-52-9

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H23N3O/c1-13-19-17(16-9-5-6-10-18(16)23-19)11-15(22-13)12-21-20(24)14-7-3-2-4-8-14/h5-6,9-11,14,23H,2-4,7-8,12H2,1H3,(H,21,24)

InChI Key

HSYGRYGUMFBRCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=C1NC3=CC=CC=C32)CNC(=O)C4CCCCC4

Origin of Product

United States

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